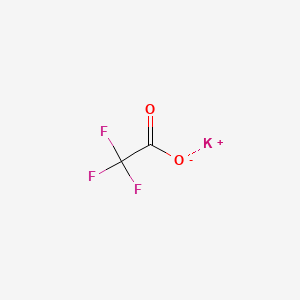

Potassium trifluoroacetate

Overview

Description

Potassium trifluoroacetate is the trifluoroacetate salt of potassium, with the chemical formula CF3COOK . It can form an acid salt KH (CF3COO)2 . It is used as a versatile chemical reagent in various organic reactions .

Synthesis Analysis

Potassium trifluoroacetate can be obtained by reacting trifluoroacetic acid with potassium hydroxide, potassium carbonate, or potassium bicarbonate . It can also be used as a reagent in trifluoromethylation reactions . It is used to synthesize trifluoromethyl thioethers via iron (II) chloride-catalyzed decarboxylation as well as a subsequent trifluoromethylation of organothiocyanates .Molecular Structure Analysis

The molecular formula of Potassium trifluoroacetate is C2F3KO2 . Its average mass is 152.114 Da and its monoisotopic mass is 151.948746 Da .Chemical Reactions Analysis

Potassium trifluoroacetate can decompose when heated and reaches the maximum decomposition rate at 220 °C . The products are potassium fluoride and some volatile products, such as carbon dioxide, carbon monoxide, trifluoroacetyl fluoride, etc .Physical And Chemical Properties Analysis

Potassium trifluoroacetate has a melting point of 135–137 °C and a boiling point of 145 °C . Its density is 1.49 g/mL .Scientific Research Applications

Oxidation of Light Alkanes

Potassium trifluoroacetate plays a role in the partial oxidation of light alkanes. Research by Kalman et al. (2015) highlights the use of potassium periodate and potassium chloride for efficient methane functionalization in trifluoroacetic acid, yielding over 40% of methyl trifluoroacetate with high selectivity (Kalman et al., 2015).

Aqueous Extraction in Beverages

A study by Scheurer and Nödler (2021) found that trifluoroacetate is a widespread contaminant in beer and tea. This ultrashort-chain perfluoroalkyl substance accumulates in plant material and is present in significant concentrations in various beverages (Scheurer & Nödler, 2021).

Microwave Dielectric Studies

Lyashchenko et al. (2013) conducted microwave dielectric measurements in aqueous potassium trifluoroacetate solutions, exploring the structuring and molecular-kinetic stabilization of the hydrogen bond network. These studies provide insights into the hydrophobic hydration of trifluoroacetate ion (Lyashchenko et al., 2013).

Sol-Gel Synthesis

Research by Labeguerie et al. (2005) involves the sol-gel synthesis of K3InF6 using trifluoroacetic acid as a fluorinating agent. This study offers valuable information on the synthesis process and the structural characterization of various organic compounds (Labeguerie et al., 2005).

Crystal Structures and Proton Dynamics

Cousson et al. (2004) determined the crystal structures of potassium and cesium bistrifluoroacetates, providing insights into strong symmetric hydrogen bonds and proton dynamics in these compounds (Cousson et al., 2004).

Metal-Free Ring-Opening Reactions

Roscales and Csákÿ (2014) described the ring-opening of epoxides with potassium trifluoroborates, using trifluoroacetic anhydride under metal-free conditions. This process is significant for its regioselectivity and ability to tolerate a range of aryltrifluoroborates (Roscales & Csákÿ, 2014).

Methane and Alkane Oxidation

Liu et al. (2021) explored the oxidation of methane to methyl trifluoroacetate, mediated by CuCl/KF/K2S2O8 in trifluoroacetic acid. This study provides insights into the effective use of potassium fluoride as a promoter in the oxidation process (Liu et al., 2021).

Safety And Hazards

Potassium trifluoroacetate is harmful to aquatic life with long-lasting effects . It is very toxic to aquatic life and fatal if swallowed . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation .

Future Directions

Potassium trifluoroacetate is used as a reagent in trifluoromethylation reactions . It is used to synthesize trifluoromethyl thioethers via iron (II) chloride-catalyzed decarboxylation as well as a subsequent trifluoromethylation of organothiocyanates . This suggests that it could have potential applications in the synthesis of other organic compounds in the future.

properties

IUPAC Name |

potassium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.K/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNPJFGIODEJLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951841 | |

| Record name | Potassium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium trifluoroacetate | |

CAS RN |

2923-16-2 | |

| Record name | Potassium trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

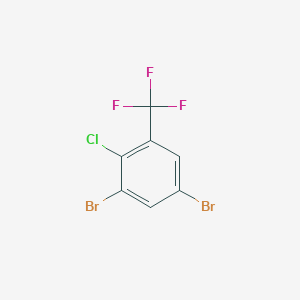

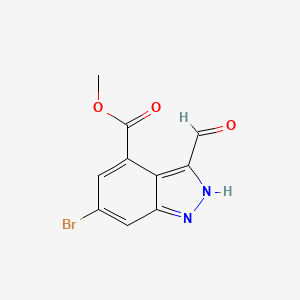

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1593108.png)